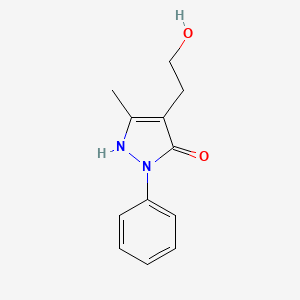

4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

CAS No.: 861210-10-8

Cat. No.: VC2428423

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 861210-10-8 |

|---|---|

| Molecular Formula | C12H14N2O2 |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1H-pyrazol-3-one |

| Standard InChI | InChI=1S/C12H14N2O2/c1-9-11(7-8-15)12(16)14(13-9)10-5-3-2-4-6-10/h2-6,13,15H,7-8H2,1H3 |

| Standard InChI Key | JQICUSPEMWKTSQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCO |

| Canonical SMILES | CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCO |

Introduction

Basic Information and Chemical Properties

4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound characterized by a pyrazolone core structure with specific substitutions. The compound belongs to the class of pyrazol-3-ones, which are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms.

Chemical Identification

| Parameter | Value |

|---|---|

| Molecular Formula | C12H14N2O2 |

| Molecular Weight | 218.25 g/mol |

| CAS Number | 861210-10-8 |

| IUPAC Name | 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one |

| Synonyms | 4-(2-Hydroxyethyl)-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one; 3H-Pyrazol-3-one, 1,2-dihydro-4-(2-hydroxyethyl)-5-methyl-2-phenyl- |

The compound features a pyrazolone core with a phenyl group at position 2, a methyl group at position 5, and a hydroxyethyl group at position 4 .

Physical Properties

-

Physical State: Solid at room temperature

-

Solubility: Likely soluble in polar organic solvents due to the presence of the hydroxyl group

-

Stability: Generally stable under normal conditions

Structural Characteristics and Chemical Analysis

Structural Features

The structure of 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one consists of:

-

A pyrazolone core (a five-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group)

-

A phenyl group attached to nitrogen at position 2

-

A methyl group at position 5

-

A hydroxyethyl group at position 4

The presence of both hydrophilic (hydroxyl, carbonyl) and hydrophobic (phenyl, methyl) moieties contributes to the compound's versatile chemical behavior and potential biological activities .

Spectroscopic Characterization

While the search results don't provide specific spectroscopic data for this exact compound, pyrazolone derivatives typically exhibit characteristic spectral patterns:

-

IR Spectroscopy: Expected to show characteristic absorption bands for:

-

N-H stretching (if present in tautomeric form)

-

C=O stretching of the pyrazolone ring

-

O-H stretching from the hydroxyethyl group

-

C-H stretching from the methyl and ethyl groups

-

C=C and C=N stretching of the heterocyclic ring

-

-

NMR Spectroscopy: Would exhibit signals corresponding to:

-

Aromatic protons from the phenyl group

-

Methyl protons

-

Hydroxyl proton

-

Methylene protons from the hydroxyethyl chain

-

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves a multi-step process. While specific synthetic routes for this exact compound aren't detailed in the search results, the synthesis of analogous compounds provides insight into potential methods:

Formation of the Pyrazolone Core

The initial step involves the formation of the pyrazolone ring, typically through the condensation of a phenylhydrazine with a suitable β-keto ester or other carbonyl compound.

Specific Synthetic Route

A possible synthetic route, based on similar compounds, may involve:

-

Reaction of phenylhydrazine with a suitable β-keto ester containing a methyl group

-

Formation of the pyrazolone core structure

-

Regioselective alkylation with a protected hydroxyethyl group

-

Deprotection to reveal the final hydroxyl functionality

Chemical Reactivity and Reactions

Functional Group Reactivity

The reactivity of 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is determined by its various functional groups:

Hydroxyl Group

The primary hydroxyl group in the hydroxyethyl chain can undergo:

-

Oxidation reactions (to form aldehydes or carboxylic acids)

-

Esterification

-

Etherification

-

Reactions with isocyanates to form urethanes

Pyrazolone Core

The pyrazolone ring can participate in:

-

Tautomerism (between keto and enol forms)

-

Electrophilic substitution reactions

-

Coordination with metal ions

-

Further functionalization at various positions

Notable Reactions

While specific reactions of this compound aren't detailed in the search results, related pyrazolone derivatives are known to undergo various transformations, including:

-

Knoevenagel condensation reactions

-

Metal complexation

-

Oxidation/reduction reactions

-

Sulfonylation reactions, as seen in related compounds like 1-[(2,5-DICHLOROPHENYL)SULFONYL]-4-(2-HYDROXYETHYL)-5-METHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE

Structure-Activity Relationships and Derivatives

Related Compounds

Several structurally related compounds appear in the literature, providing context for understanding the potential properties of 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one:

-

1,2-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (Edaravone):

-

4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one:

-

1-[(2,5-DICHLOROPHENYL)SULFONYL]-4-(2-HYDROXYETHYL)-5-METHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE:

-

4-(2-hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one:

-

Contains a nitrophenylsulfonyl group

-

Another complex derivative with potential different properties

-

Structure-Activity Considerations

Based on structure-activity relationships observed in related compounds:

-

The phenyl group at position 2 often contributes to binding interactions with biological targets

-

The methyl group at position 5 may influence the electronic properties of the pyrazolone ring

-

The hydroxyethyl group at position 4 introduces hydrophilicity and potential for hydrogen bonding

-

Additional functionalization (like sulfonylation) can significantly alter biological activity profiles

Physical and Chemical Data

Research and Development Status

-

Development of novel synthetic methodologies

-

Investigation of potential therapeutic applications

-

Structure-activity relationship studies

-

Development of analytical methods

The compound is commercially available from various chemical suppliers, suggesting its use in research settings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume